

effect of sodium starch glycolate concentration on tablet disintegration time

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Compound of Interest

Compound Name: Sodium glycolate

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Technical Support Center: Sodium Starch Glycolate in Tablet Formulations

Welcome to the technical support center for the use of sodium starch glycolate (SSG) in tablet formulations. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for sodium starch glycolate in a tablet formulation?

A1: The recommended concentration of sodium starch glycolate in tablet formulations generally ranges from 2% to 8% by weight (w/w).^{[1][2][3]} The optimal concentration is often found to be between 4% and 6% w/w for many formulations.^{[2][3][4]}

Q2: How does the concentration of sodium starch glycolate affect tablet disintegration time?

A2: Increasing the concentration of sodium starch glycolate generally leads to a shorter disintegration time.^{[1][5][6]} This is because higher concentrations result in more rapid and extensive water uptake, leading to faster swelling of the SSG granules and quicker tablet breakup.^{[2][7]} However, concentrations above 8% w/w can lead to an increase in disintegration time.^{[1][2][3]}

Q3: Why does a very high concentration (>8%) of sodium starch glycolate sometimes increase disintegration time?

A3: At concentrations above 8% w/w, sodium starch glycolate can form a viscous gel layer upon contact with water.[2][3][4] This gelling effect can hinder further water penetration into the tablet core, thereby slowing down the disintegration process.[2][3] This phenomenon is a common cause of unexpected results in formulation development.

Q4: What is the mechanism of action of sodium starch glycolate as a superdisintegrant?

A4: The primary mechanism of action for sodium starch glycolate is rapid and extensive swelling in the presence of water.[2][4][7] SSG can absorb a significant amount of water, causing its granules to swell to many times their original size. This swelling creates a disruptive force within the tablet matrix, leading to its rapid breakdown into smaller particles.[7]

Q5: Can the properties of sodium starch glycolate from different suppliers affect tablet disintegration?

A5: Yes, the physicochemical properties of sodium starch glycolate can vary between suppliers, which may impact its performance as a disintegrant.[2] Factors such as the degree of cross-linking, extent of carboxymethylation, and particle size can all influence the swelling capacity and disintegration efficiency of the SSG.[3] It is advisable to evaluate SSG from different sources if you encounter formulation issues.

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
Prolonged Disintegration Time	Low concentration of sodium starch glycolate (<2% w/w).	Increase the concentration of SSG to within the optimal range of 4-6% w/w.[2][3]
High concentration of sodium starch glycolate (>8% w/w) causing gelling.	Reduce the concentration of SSG to below 8% w/w to avoid the formation of a viscous gel layer.[2][3]	
Inadequate mixing of SSG within the powder blend.	Ensure uniform distribution of SSG throughout the formulation by optimizing the blending process.	
High Tablet Friability	High concentration of SSG weakening inter-particulate bonds.	Optimize the SSG concentration. While SSG can sometimes increase hardness, excessive amounts can lead to weaker tablets.[5] Consider adjusting binder concentration.
Inconsistent Disintegration Times between Batches	Variation in the source or batch of sodium starch glycolate.	Qualify and use a consistent source of SSG. Evaluate incoming raw materials for key physicochemical properties.[2]
Inconsistent manufacturing process parameters (e.g., compression force, blending time).	Standardize and validate all manufacturing process parameters to ensure batch-to-batch consistency.	

Data Presentation

Table 1: Effect of Sodium Starch Glycolate Concentration on Tablet Properties

Formulation	SSG Concentration (% w/w)	Disintegration Time (seconds)	Hardness (kg)	Friability (%)
F1	2	180 - 300	5.0 - 6.0	< 1.0
F2	4	60 - 120	4.8 - 5.8	< 1.0
F3	6	< 60	4.7 - 5.5	< 1.0
F4	8	90 - 150	4.5 - 5.2	< 1.0
F5	10	> 300	4.2 - 5.0	> 1.0

Note: The values presented are illustrative and can vary depending on the specific drug and other excipients in the formulation.

Experimental Protocols

Protocol 1: Preparation of Tablets by Direct Compression with Varying Sodium Starch Glycolate Concentrations

- Materials:
 - Active Pharmaceutical Ingredient (API)
 - Sodium Starch Glycolate (SSG)
 - Diluent (e.g., Microcrystalline Cellulose)
 - Lubricant (e.g., Magnesium Stearate)
 - Glidant (e.g., Colloidal Silicon Dioxide)
- Procedure:
 - Accurately weigh all ingredients for a specified batch size.
 - Screen the API, SSG, and diluent through a suitable mesh sieve to ensure particle size uniformity and remove any aggregates.

3. Blend the screened API, SSG, and diluent in a suitable blender (e.g., V-blender, bin blender) for a predetermined time (e.g., 15 minutes) to achieve a homogenous mix.
4. Screen the lubricant and glidant through a fine mesh sieve.
5. Add the screened lubricant and glidant to the powder blend and mix for a short duration (e.g., 3-5 minutes). Avoid over-mixing, which can negatively impact tablet hardness and dissolution.
6. Compress the final blend into tablets using a tablet press with appropriate tooling. Ensure the press is set to achieve the target tablet weight and hardness.
7. Repeat the process for each desired concentration of SSG (e.g., 2%, 4%, 6%, 8%, 10% w/w), adjusting the amount of diluent to maintain a constant tablet weight.

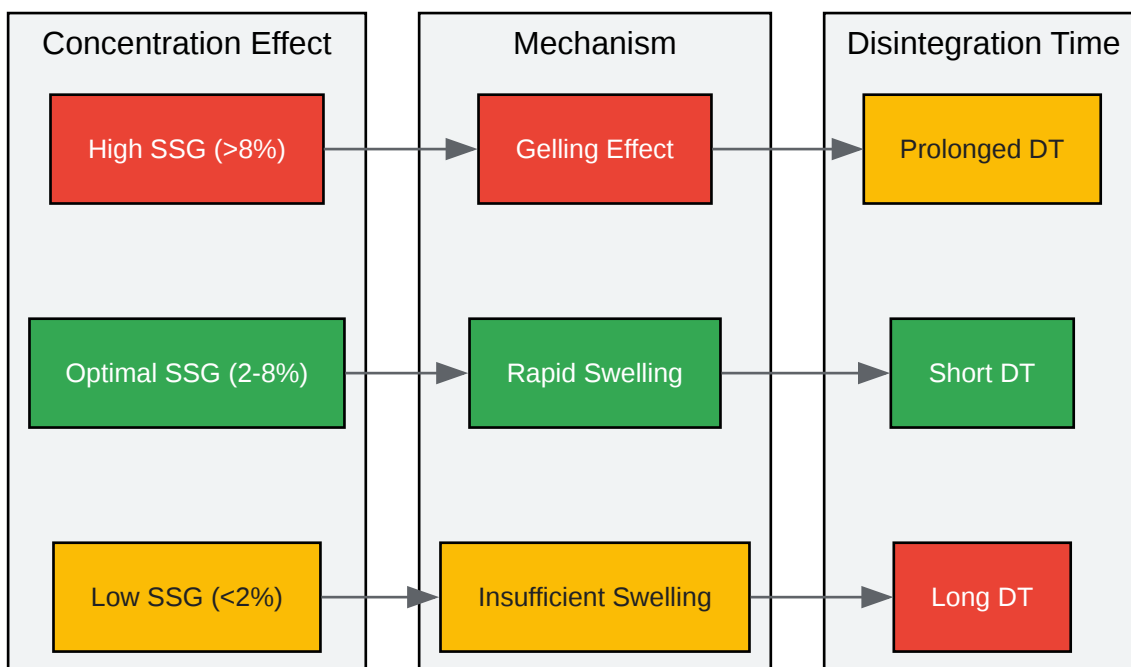
Protocol 2: Tablet Disintegration Time Test (USP <701>)

- Apparatus:
 - Disintegration testing apparatus with a basket-rack assembly.
 - Beakers (1000 mL).
 - Immersion fluid (e.g., purified water, 0.1 N HCl) maintained at 37 ± 2 °C.
- Procedure:
 1. Place one tablet in each of the six tubes of the basket.
 2. Place a disk on top of each tablet, unless otherwise specified.
 3. Immerse the basket in the specified immersion fluid in the beaker, ensuring the basket is maintained at 37 ± 2 °C.
 4. Operate the apparatus, moving the basket up and down at a constant frequency.
 5. Observe the tablets. The disintegration time is the time at which all tablets have disintegrated and passed through the screen of the basket. If any residue remains, it

should be a soft mass with no palpably firm core.

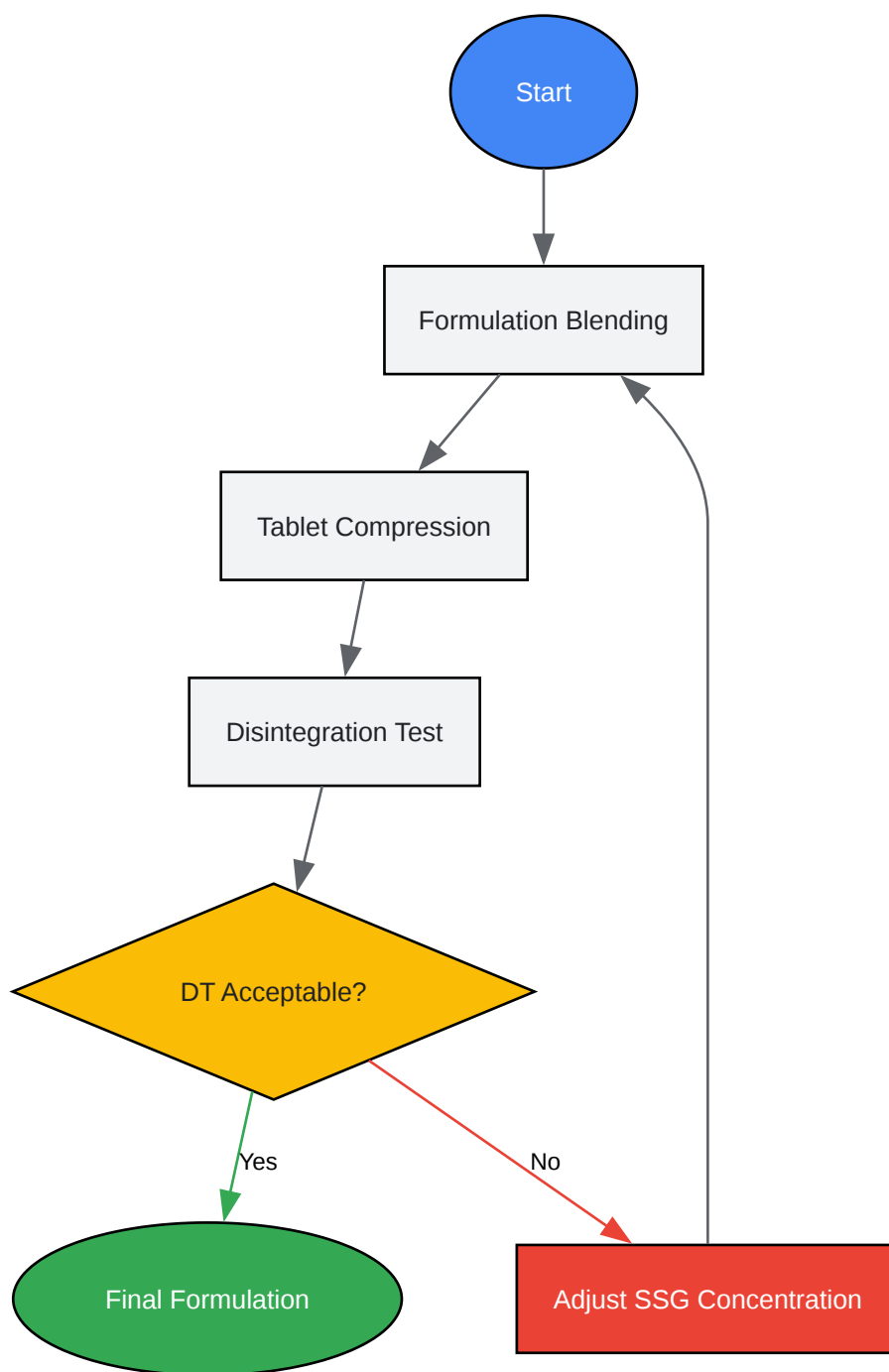
6. Record the disintegration time for each tablet.

Visualizations



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Caption: Relationship between SSG concentration and disintegration time.



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Caption: Experimental workflow for optimizing SSG concentration.

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